molecular formula C11H13NO B3011915 2-(2-Methoxyphenyl)-2-methylpropanenitrile CAS No. 13524-75-9

2-(2-Methoxyphenyl)-2-methylpropanenitrile

Cat. No.: B3011915
CAS No.: 13524-75-9
M. Wt: 175.231
InChI Key: IKGVYAGZJIQWFU-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-methylpropanenitrile is an organic compound with a molecular formula of C11H13NO. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitrile group through a methyl-substituted carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2-(2-Methoxyphenyl)-2-methylpropanenitrile can be achieved through several methods. One common synthetic route involves the methylation of (2-methoxyphenyl)acetonitrile using sodium amide and iodomethane . This reaction typically requires anhydrous conditions and is carried out in a suitable solvent such as tetrahydrofuran. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-Methoxyphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Scientific Research Applications

2-(2-Methoxyphenyl)-2-methylpropanenitrile has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-(2-Methoxyphenyl)-2-methylpropanenitrile include:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Properties

IUPAC Name

2-(2-methoxyphenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGVYAGZJIQWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By a method analogous to that of Example 3(a), o-methoxybenzyl cyanide was methylated with methyl iodide and sodium hydride in dimethylformamide to give the desired compound in 85% yield.
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